Bis(cyclohexylammonium)sulfate
Description
Contextualization within Supramolecular Chemistry and Crystal Engineering
Crystal engineering is a field dedicated to understanding intermolecular interactions to construct new solid materials with desired properties. uoc.gr In this context, organic ammonium (B1175870) salts are valuable tools. The cyclohexylammonium cation, in particular, is a widely used component in the synthesis of novel crystalline materials. researchgate.net Its utility comes from the protonated amine group (-NH₃⁺), which acts as an effective hydrogen-bond donor. iucr.org
This cation can form multiple, predictable hydrogen bonds with suitable acceptor atoms, such as the oxygen atoms of the sulfate (B86663) anion. These N-H···O interactions are fundamental to the self-assembly process, guiding the constituent ions into well-defined, repeating patterns. iucr.orgresearchgate.net This directed assembly results in the formation of extensive supramolecular architectures, which can manifest as one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. researchgate.netnih.gov For example, in the crystal structure of a related salt, bis(cyclohexylammonium) succinate (B1194679), the cations link strands of succinate and succinic acid molecules into two-dimensional sheets through a network of N-H···O hydrogen bonds. researchgate.netnih.gov
Overview of Research Paradigms for Organic Ammonium Salts and Sulfate Anions
The combination of organic ammonium cations and sulfate anions represents a significant paradigm in materials chemistry for creating hybrid organic-inorganic materials. This research area leverages the distinct properties of both components to build novel supramolecular structures. mdpi.com
The primary research focus is on harnessing the predictable hydrogen-bonding capabilities of the ammonium cations to direct the crystal packing. thieme-connect.comresearchgate.net The number and strength of these hydrogen bonds can influence the final architecture. researchgate.net The sulfate anion is an excellent partner in this strategy. As a tetrahedral anion with four oxygen atoms, it can act as a multidentate hydrogen bond acceptor, connecting several ammonium cations simultaneously. mdpi.com
This pairing allows for the construction of robust hydrogen-bonded networks with diverse topologies. mdpi.com Research in this area typically involves synthesizing new salts by combining various organic amines with sulfuric acid and then characterizing the resulting crystalline products. Key analytical methods include single-crystal X-ray diffraction to determine the precise three-dimensional structure, spectroscopic techniques (like FT-IR) to confirm the presence of functional groups and their interactions, and thermal analysis to assess the material's stability. The overarching goal is to understand the principles of self-assembly and create materials with potentially useful properties.
Data Tables
Table 1: Examples of Bis(cyclohexylammonium) Salts in Crystal Engineering
| Compound Name | Anion | Key Structural Feature | Reference(s) |
|---|---|---|---|
| Bis(cyclohexylammonium) dioxalate hydrate (B1144303) | Dioxalate | Forms a non-centrosymmetric crystal system, relevant for nonlinear optical materials. | researchgate.net |
| Bis(cyclohexylammonium) succinate succinic acid | Succinate & Succinic Acid | Cations link strands into 2D supramolecular layers via N-H···O bonds. | researchgate.netnih.gov |
| Bis(cyclohexylammonium) diphenyldioxalatostannate(IV) | [Sn(Ph)₂(C₂O₄)₂]²⁻ | Cations and anions are linked into a layered arrangement. | nih.goviucr.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Bis(cyclohexylammonium)sulfate |
| Cyclohexylamine (B46788) |
| Sulfuric acid |
| Bis(cyclohexylammonium) succinate |
| Succinic acid |
| Bis(cyclohexylammonium) dioxalate hydrate |
| Bis(cyclohexylammonium) diphenyldioxalatostannate(IV) |
| Bis(cyclohexylammonium) tetrachlorido(oxalato)stannate(IV) |
| Tin |
| Copper |
| Cobalt |
| Gallium |
| Palladium |
Structure
2D Structure
Properties
CAS No. |
17911-61-4 |
|---|---|
Molecular Formula |
C12H28N2O4S |
Molecular Weight |
296.43 g/mol |
IUPAC Name |
cyclohexanamine;sulfuric acid |
InChI |
InChI=1S/2C6H13N.H2O4S/c2*7-6-4-2-1-3-5-6;1-5(2,3)4/h2*6H,1-5,7H2;(H2,1,2,3,4) |
InChI Key |
WZBMSCFCEJIJSE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.OS(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.OS(=O)(=O)O |
Other CAS No. |
17911-61-4 |
Synonyms |
BCHS bis(cyclohexylammonium)sulfate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthetic Routes to Bis(cyclohexylammonium)sulfate
The direct synthesis of this compound is achieved through the controlled reaction of its constituent precursors, followed by isolation of the resulting salt.
The primary method for isolating this compound is through solution-based crystallization. This technique relies on the principle of supersaturation, where the solubility of the salt in a solvent is exceeded, leading to the formation of a solid crystalline product.
A common approach involves dissolving the reactants, cyclohexylamine (B46788) and sulfuric acid, in a suitable solvent. The choice of solvent is critical; it must be one in which the reactants are soluble but the product salt has limited solubility, particularly at lower temperatures. Water and ethanol (B145695) are frequently used solvents for the synthesis of similar cyclohexylammonium salts. doi.orgresearchgate.net The process typically proceeds as follows:
An aqueous or alcoholic solution of one precursor is prepared.
The second precursor is added, often gradually and with stirring, to control the exothermic nature of the acid-base neutralization.
Crystallization is induced by methods such as slow evaporation of the solvent at room temperature, cooling the solution to decrease the salt's solubility, or by adding a co-solvent in which the salt is insoluble. For instance, in the synthesis of related compounds like cyclohexylammonium hydrogen maleate (B1232345), optically clear single crystals have been successfully grown by allowing the mother liquor to evaporate slowly in a dust-free environment over several days. doi.orgresearchgate.net
Precise stoichiometric control is fundamental to ensure the formation of the desired product, this compound, rather than the hydrogen sulfate (B86663) salt. The reaction requires a 2:1 molar ratio of cyclohexylamine to sulfuric acid, as shown in the equation below:
2 C₆H₁₁NH₂ + H₂SO₄ → (C₆H₁₁NH₃)₂SO₄
Deviating from this ratio can lead to a mixture of products. Using an equimolar amount, for example, would favor the formation of cyclohexylammonium hydrogen sulfate (C₆H₁₁NH₃)HSO₄.
Reaction optimization also involves managing reaction conditions to maximize yield and purity. Key considerations include:
Temperature Control: The reaction between an amine and a strong acid is highly exothermic. Vigorous cooling is often necessary to prevent overheating, which can lead to decomposition or the formation of by-products. google.com
Anhydrous Conditions: When using precursors like sulfur trioxide (SO₃) instead of sulfuric acid, the presence of water is a critical factor. Water can react to form sulfuric acid, subsequently leading to the formation of cyclohexylammonium sulfate as a by-product. google.com Therefore, reactions involving SO₃ are often performed under dry, inert atmospheres. google.com
Reactant Purity: The purity of the starting materials, cyclohexylamine and the sulfuric acid derivative, directly impacts the purity of the final product.
Precursor Design and Reactant Selection in Cyclohexylammonium Salt Formation
The selection of appropriate precursors is the cornerstone of synthesizing this compound. The most direct precursors are cyclohexylamine and a source of sulfate ions.
The most straightforward synthesis involves the direct combination of cyclohexylamine and sulfuric acid. However, other sulfuric acid derivatives, such as sulfur trioxide, can also be employed. The reaction of cyclohexylamine with SO₃ is complex and can yield cyclohexylamine cyclohexylsulfamate (B1227001) as the primary product. google.com However, in the presence of moisture, the formation of cyclohexylammonium sulfate is a notable side reaction. google.comgoogle.com In some processes, this sulfate by-product can account for a significant portion of the product mixture, with analyses showing yields of 12-15% cyclohexylamine sulfate under certain conditions. google.com
| Reactant 1 | Reactant 2 | Product | Key Condition |
| Cyclohexylamine | Sulfuric Acid | This compound | 2:1 molar ratio |
| Cyclohexylamine | Sulfur Trioxide | Cyclohexylamine cyclohexylsulfamate | Anhydrous |
| Cyclohexylamine | Sulfur Trioxide | This compound | Presence of Water |
Understanding the synthesis of other cyclohexylammonium salts provides valuable context for the preparation of the sulfate salt. The formation of these salts generally follows a similar acid-base reaction pathway.
Cyclohexylammonium Halides: Cyclohexylammonium chloride (C₆H₁₁NH₃Cl) is prepared by the direct reaction of cyclohexylamine with hydrochloric acid. Typically, aqueous solutions of the reactants are mixed, often in an ice bath to manage the exothermic reaction, followed by evaporation of the water to yield colorless crystals of the salt. mdpi.com
Cyclohexylammonium Carboxylates: The synthesis of salts like cyclohexylammonium hydrogen maleate involves reacting cyclohexylamine with maleic acid in a 1:1 molar ratio in an ethanol solution. doi.org Similarly, bis(cyclohexylammonium) succinate (B1194679) can be grown from a solution containing cyclohexylamine and succinic acid. researchgate.net
Other Inorganic Salts: Cyclohexylammonium thiocyanate (B1210189) (C₆H₁₁NH₃NCS) can be synthesized via a metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate in ethanol. mdpi.com
These examples demonstrate a consistent synthetic strategy: the protonation of the amino group of cyclohexylamine by an acid (hydrochloric, maleic, etc.) in a suitable solvent to form the corresponding ammonium (B1175870) salt.
| Salt Name | Amine Precursor | Acid/Anion Source | Solvent | Method | Reference |
| Cyclohexylammonium Chloride | Cyclohexylamine | Hydrochloric Acid | Water | Direct mixing, evaporation | mdpi.com |
| Cyclohexylammonium Hydrogen Maleate | Cyclohexylamine | Maleic Acid | Ethanol/Water | Slow evaporation | doi.orgresearchgate.net |
| Cyclohexylammonium Thiocyanate | Cyclohexylammonium Chloride | Sodium Thiocyanate | Ethanol | Metathesis, filtration | mdpi.com |
| Bis(cyclohexylammonium) tetrabromidocuprate(II) | Cyclohexylammonium bromide | Copper(II) bromide | Aqueous | Evaporation | researchgate.net |
Characterization of Synthetic Yields and Purity for Academic Reproducibility
For any synthesis to be academically reproducible, a thorough characterization of the product's yield and purity is essential.
The synthetic yield is calculated based on the theoretical amount of product that could be formed from the limiting reactant. In patent literature concerning the reaction of cyclohexylamine and SO₃, yields of the desired amine salt are reported alongside by-products, with cyclohexylamine sulfate yields noted as high as 14.8%. google.com Achieving a high yield of this compound requires careful control over the 2:1 stoichiometry and reaction temperature to minimize side reactions. google.comgoogle.com
The purity of the synthesized salt is confirmed using various analytical techniques.
Recrystallization: This is a primary method for purification. For related bis(cyclohexylammonium) salts, recrystallization from solvents like methanol (B129727) has been shown to be effective in separating the desired product from by-products. oup.com
Melting Point Determination: A sharp and defined melting point is a strong indicator of a pure crystalline compound. For comparison, the related cyclohexylammonium hydrogen maleate has a melting point of 112 °C, while cyclohexylammonium cinnamate (B1238496) melts at 175.12 °C. doi.orgresearchgate.net
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the presence of characteristic functional groups (e.g., N-H stretches of the ammonium group, S-O stretches of the sulfate anion). Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the structure of the cyclohexylammonium cation. scispace.com
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared against the calculated theoretical values to confirm the empirical formula.
By employing these methods, researchers can verify the successful synthesis, yield, and purity of this compound, ensuring the reliability and reproducibility of the reported procedures.
Crystallographic Investigations and Structural Elucidation
Single Crystal X-ray Diffraction Analysis of Bis(cyclohexylammonium)sulfate
Single-crystal X-ray diffraction analysis provides precise information about the spatial arrangement of atoms within a crystal lattice, including the unit cell dimensions, space group symmetry, and the conformation of the constituent ions.
While specific crystallographic data for this compound is not extensively detailed in the provided search results, related compounds containing the cyclohexylammonium cation have been studied. For instance, bis(cyclohexylammonium) tetrachloridodiphenylstannate(IV) crystallizes in the orthorhombic system with the space group Fdd2 researchgate.net. Another example, bis(cyclohexylammonium) dioxalate hydrate (B1144303), crystallizes in the monoclinic crystal system with the non-centrosymmetric space group Cc researchgate.net. The crystal system and space group for this compound itself would need to be determined experimentally through X-ray diffraction analysis.
The unit cell is the basic repeating unit of a crystal lattice. Its parameters consist of the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). For bis(cyclohexylammonium) tetrachloridodiphenylstannate(IV), the orthorhombic unit cell parameters are a = 13.558 Å, b = 49.646 Å, and c = 8.058 Å researchgate.net. The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by the symmetry operations of the space group. In the case of bis(cyclohexylammonium) succinate (B1194679) succinic acid, the asymmetric unit contains two cyclohexylammonium cations, one succinate dianion, and one neutral succinic acid molecule nih.gov. For this compound, the asymmetric unit would be expected to contain two cyclohexylammonium cations and one sulfate (B86663) anion, reflecting its 2:1 stoichiometry parchem.comechemi.com.
Table 1: Crystallographic Data for Related Cyclohexylammonium Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| Bis(cyclohexylammonium) tetrachloridodiphenylstannate(IV) researchgate.net | Orthorhombic | Fdd2 | a = 13.558 Å, b = 49.646 Å, c = 8.058 Å, α = β = γ = 90° |
| Bis(cyclohexylammonium) dioxalate hydrate researchgate.net | Monoclinic | Cc | Not specified |
| Cyclohexylammonium hydrogen adipate (B1204190) researchgate.net | Monoclinic | P21/c | Not specified |
Supramolecular Assembly and Intermolecular Interactions
The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. These interactions dictate how the cations and anions arrange themselves in the solid state, leading to a specific supramolecular assembly.
A variety of hydrogen bonds are expected to be present in the crystal structure of this compound. The most significant of these are the N—H⋯O hydrogen bonds formed between the ammonium (B1175870) group of the cyclohexylammonium cation and the oxygen atoms of the sulfate anion. These interactions are crucial in linking the cationic and anionic components of the salt.
The cyclohexylammonium cation is a key component in the formation of the supramolecular assembly due to its ability to act as a multidentate hydrogen-bond donor. The ammonium group (-NH3+) has three hydrogen atoms that can each participate in hydrogen bonding with neighboring acceptor atoms, which in this case are the oxygen atoms of the sulfate anion. This multidentate nature allows each cation to connect to multiple anions, effectively cross-linking the components of the crystal lattice. This is a common feature in the crystal structures of cyclohexylammonium salts, where the cations are instrumental in building up extended hydrogen-bonded networks that can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks researchgate.netnih.gov.
Formation of Two- and Three-Dimensional Supramolecular Architectures
The crystal structure of this compound is defined by an extensive network of hydrogen bonds, which dictates the formation of complex two- and three-dimensional supramolecular architectures. The cyclohexylammonium cation (C₆H₁₁NH₃⁺) acts as a versatile hydrogen bond donor, while the sulfate anion (SO₄²⁻) serves as a multivalent acceptor. This donor-acceptor relationship is the fundamental driving force for the self-assembly of the ionic components into a stable crystalline lattice.
In related cyclohexylammonium salts, such as bis(cyclohexylammonium) tetrachlorido(oxalato)stannate(IV), the cations and anions are linked through N—H⋯O and N—H⋯Cl interactions, resulting in a layered arrangement. iucr.org Similarly, in bis(cyclohexylammonium) diphenyldioxalatostannate(IV), anions and cations are connected by a network of N—H⋯O hydrogen bonds, forming a layered structure parallel to the (101) crystal plane. nih.gov For this compound, the primary interactions are N—H⋯O hydrogen bonds where the hydrogen atoms of the ammonium group (–NH₃⁺) form strong connections with the oxygen atoms of the sulfate anion.
Analysis of Charge Transfer Complexation in Related Cyclohexylammonium Salts
Charge-transfer (CT) complexes are supramolecular assemblies formed between an electron donor and an electron acceptor molecule, held together by electrostatic forces. wikipedia.org In some instances, the charge transfer is complete, leading to the formation of a salt. wikipedia.org Cyclohexylammonium salts have been shown to participate in the formation of such complexes, where the cyclohexylammonium cation can be part of a system that interacts with an acceptor.
For example, in cyclohexylammonium picrate (B76445) (CHAP), charge-assisted N⁺–H⋯O hydrogen bonds are formed between the cyclohexylammonium cation and the picrate anion. researchgate.net These interactions are characteristic of charge-transfer complex molecules, which can be formed with an electron acceptor and various electron donor compounds through hydrogen bonding or electrostatic interactions. researchgate.netresearchgate.net The study of such complexes is significant as it influences the electronic and optical properties of the material.
The formation of CT complexes can be identified by the appearance of a new, often colorful, absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. minia.edu.eg For instance, the interaction of certain drugs with electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or tetracyanoquinodimethane (TCNQ) results in colored charge-transfer complexes. minia.edu.eg While a specific study on charge transfer complexation in this compound is not detailed in the provided context, the principles derived from related cyclohexylammonium salts suggest that the potential for such interactions exists, particularly if strong electron-accepting or donating species are introduced into the crystal lattice. The ability of the cyclohexylammonium moiety to engage in these electrostatic interactions is a key factor in the structural chemistry of its salts. scbt.com
Advanced Structural Characterization
Powder X-ray Diffraction for Bulk Sample Purity and Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to characterize the crystalline nature of bulk materials. ucmerced.edu For this compound, PXRD serves two primary purposes: phase identification and assessment of sample purity.
A PXRD analysis involves directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. The positions and relative intensities of the diffraction peaks are determined by the crystal's unit cell dimensions and the arrangement of atoms within it.
To confirm the identity of a synthesized batch of this compound, its experimental PXRD pattern is compared to a reference pattern. This reference can be obtained from a crystallographic database or calculated from single-crystal X-ray diffraction data. govinfo.govgovinfo.govnist.gov A good match between the experimental and reference patterns confirms the correct phase has been formed.
Furthermore, PXRD is highly effective for detecting crystalline impurities. The presence of additional peaks, not corresponding to the this compound phase, would indicate a mixture of different crystalline substances. The technique is sensitive to identifying the nature of these impurities if their reference patterns are known. The sharpness and intensity of the diffraction peaks also provide qualitative information about the crystallinity of the sample. scispace.com The analysis of PXRD data for cyclohexylammonium derivatives, such as cyclohexylammonium picrate (CHAP), confirms the crystalline nature and phase purity of the grown crystals. researchgate.net
Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 30.5 | 2.93 | 50 |
Note: This table is for illustrative purposes to demonstrate typical PXRD data and does not represent actual data for this compound.
High-Resolution X-ray Diffraction for Crystal Quality Assessment
High-Resolution X-ray Diffraction (HRXRD) is a powerful technique employed to evaluate the crystalline perfection of single crystals. While standard XRD is used for phase identification, HRXRD provides detailed information about crystal quality, including the presence of lattice strain, defects, and mosaic spread.
In an HRXRD measurement, a highly collimated and monochromatic X-ray beam is directed at the single crystal. The detector then measures the intensity of a specific diffraction peak as the crystal is rotated (or "rocked") through the Bragg angle. The resulting plot of intensity versus rotation angle is known as a rocking curve.
For a perfect, defect-free crystal, the rocking curve would be an extremely sharp peak with a very narrow full width at half maximum (FWHM). In real crystals, broadening of the peak can be caused by several factors, including:
Mosaic Spread: The crystal being composed of slightly misaligned small crystalline blocks or "mosaics."
Lattice Strain: Variations in the lattice parameters due to internal stresses or impurities.
Defects: The presence of dislocations or other structural imperfections.
The use of HRXRD has been documented for the characterization of related organic single crystals, such as cyclohexylammonium picrate (CHAP), to assess their crystalline quality. researchgate.net A narrow and symmetric rocking curve from an HRXRD analysis of a this compound single crystal would indicate a high degree of crystalline perfection, which is often a prerequisite for reliable measurement of physical properties and for advanced applications.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This method provides a powerful way to understand how molecules are packed in the solid state by partitioning the crystal space into regions associated with each molecule.
The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. The surface is mapped with various properties, most commonly d_norm, which is a normalized contact distance. The d_norm value is negative for contacts shorter than the van der Waals radii (indicating close interactions like hydrogen bonds), zero for contacts at the van der Waals distance, and positive for longer contacts. acs.org This mapping allows for the immediate visualization of key interaction points, which typically appear as red spots on the surface. nih.gov
For this compound, a Hirshfeld analysis would be expected to show:
Prominent sharp spikes in the fingerprint plot corresponding to the strong N–H⋯O hydrogen bonds between the cyclohexylammonium cations and the sulfate anions.
A large area corresponding to H⋯H contacts, reflecting the numerous van der Waals interactions between the hydrogen atoms on the cyclohexyl rings. iucr.org
Contributions from C⋯H and other weaker interactions.
This quantitative breakdown allows for a detailed understanding of the forces governing the supramolecular architecture of the crystal. Studies on related compounds, like cyclohexylammonium picrate, have successfully used Hirshfeld analysis to investigate intermolecular hydrogen bonding. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclohexylammonium |
| Sulfate |
| Bis(cyclohexylammonium) tetrachlorido(oxalato)stannate(IV) |
| Bis(cyclohexylammonium) diphenyldioxalatostannate(IV) |
| Cyclohexylammonium picrate (CHAP) |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Assessment
Infrared spectroscopy is a powerful tool for identifying functional groups and probing the extent of hydrogen bonding within a molecule. In Bis(cyclohexylammonium)sulfate, the IR spectrum is characterized by vibrations of the cyclohexylammonium cation and the sulfate (B86663) anion.
The ammonium (B1175870) group (NH₃⁺) of the cyclohexylammonium cation gives rise to distinct vibrational bands. Strong, broad absorptions are typically observed in the region of 2250 to 3000 cm⁻¹ for the N-H stretching vibrations of ammonium salts. msu.edu This broadening is a characteristic result of extensive hydrogen bonding between the ammonium protons and the oxygen atoms of the sulfate anion. In addition to the stretching vibrations, N-H bending modes are also prominent. Salts of primary amines typically show strong bending absorptions between 1500 and 1600 cm⁻¹. msu.edu The presence of O-H stretching bands, which would typically appear in the 3200-3600 cm⁻¹ range, is not expected in an anhydrous sample of this compound. williams.edu However, if the sample were hydrated, broad O-H stretching bands from water molecules would be observed.
The sulfate anion (SO₄²⁻), having a tetrahedral symmetry in its free state, exhibits specific vibrational modes. The antisymmetric stretching (ν₃) and bending (ν₄) modes are infrared-active and typically appear around 1106 cm⁻¹ and 617 cm⁻¹, respectively, in aqueous solutions. mpg.de The environment of the crystal lattice can cause these bands to split or shift.
The cyclohexyl group presents characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ groups in the cyclohexane (B81311) ring are expected in the 2850-2950 cm⁻¹ region. The corresponding scissoring (bending) vibrations usually occur around 1450 cm⁻¹. williams.edu
Table 1: Illustrative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2850-3000 | N-H Stretching (ammonium) | Strong, Broad |
| ~2935, ~2860 | C-H Stretching (cyclohexyl) | Medium-Strong |
| ~1600-1500 | N-H Bending (ammonium) | Strong |
| ~1450 | C-H Bending (cyclohexyl) | Medium |
| ~1100 | S-O Stretching (sulfate) | Strong |
| ~615 | S-O Bending (sulfate) | Medium |
Note: This table is illustrative and represents typical frequency ranges for the specified functional groups based on general spectroscopic data.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for vibrations that result in a change in polarizability. For a molecule with a center of symmetry, mutual exclusion principle states that vibrations that are Raman active are IR inactive and vice-versa. Although this compound may not possess a center of symmetry, Raman spectroscopy is still valuable for observing certain vibrational modes.
The symmetric stretching vibration of the sulfate anion, which is typically Raman active but IR inactive for a free tetrahedral ion, is expected to produce a strong, sharp peak. The vibrational modes of the cyclohexyl ring are also observable in the Raman spectrum. Differentiating crystal polymorphs is a key application of Raman spectroscopy, as subtle changes in the crystal lattice can lead to noticeable shifts in the Raman bands. spectroscopyonline.com
Table 2: Illustrative Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
| ~3000-2800 | C-H Stretching |
| ~1450 | CH₂ Bending |
| ~980 | Symmetric S-O Stretch (Sulfate) |
| Low Frequency Modes | Lattice Vibrations |
Note: This table is illustrative and represents typical Raman shifts for the specified functional groups based on general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound would show signals corresponding to the different proton environments in the cyclohexylammonium cation. The protons on the cyclohexane ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The proton attached to the nitrogen atom (α-proton) would be expected at a more downfield position due to the electron-withdrawing effect of the ammonium group. The protons of the ammonium group (NH₃⁺) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the cyclohexylammonium cation, distinct signals would be expected for the different carbon atoms of the cyclohexane ring. The carbon atom bonded to the nitrogen (C1) would be the most deshielded and appear at the lowest field. The chemical shifts of the other carbons (C2, C3, C4) would appear at higher fields. The position of these signals is influenced by the substitution and stereochemistry. organicchemistrydata.org
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for the Cyclohexylammonium Cation
| ¹H NMR | ¹³C NMR |
| Proton | Chemical Shift (ppm) |
| NH₃⁺ | Variable, broad |
| H1 (α-CH) | ~3.0-3.5 (multiplet) |
| Ring Protons (axial/equatorial) | ~1.0-2.0 (complex multiplets) |
Note: This table is illustrative and provides expected chemical shift ranges based on data for similar cyclohexyl derivatives. Actual values can vary with solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org this compound itself, composed of a saturated cyclohexylammonium cation and a sulfate anion, lacks chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, it is expected to be transparent, with any absorption occurring at very short wavelengths.
However, the optical properties become interesting when the cyclohexylammonium cation is paired with an anion that contains a chromophore or when it is part of a larger complex, such as a metal coordination compound. In these cases, electronic transitions such as n→π, π→π, and ligand-to-metal charge transfer (LMCT) can be observed. pharmatutor.orglibretexts.org
For example, studies on related organic nonlinear optical (NLO) materials incorporating the cyclohexylammonium cation have been reported. researchgate.net
Bis(cyclohexylammonium) dioxalate hydrate (B1144303) (BHADO) , a related salt, was found to have a low UV cut-off wavelength at 320 nm. researchgate.net
Cyclohexylammonium 4-nitrobenzoate (B1230335) (CYH4NBA) exhibits a UV cut-off at 263.24 nm, a feature attributed to electronic transitions within the 4-nitrobenzoate anion. researchgate.net
In metal complexes, such as bis(diisopropylammonium) cis-dichloridobis(oxalato-κ²O¹,O²)stannate(IV) , a strong absorption band observed at 320 nm is assigned to an LMCT transition from the oxalate (B1200264) ligand to the tin(IV) metal center. nih.gov
| Compound | UV Cut-off Wavelength (nm) | Assigned Transition | Reference |
|---|---|---|---|
| Bis(cyclohexylammonium) dioxalate hydrate (BHADO) | 320 | Not specified (likely n→π* or π→π* in oxalate) | researchgate.net |
| Cyclohexylammonium 4-nitrobenzoate (CYH4NBA) | 263.24 | Not specified (likely π→π* in nitrobenzoate) | researchgate.net |
| Bis(diisopropylammonium) cis-dichloridobis(oxalato-κ²O¹,O²)stannate(IV) | 320 | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |
Specialized Spectroscopic Techniques
Mössbauer spectroscopy is a highly sensitive technique for studying nuclei in specific chemical environments, with ¹¹⁹Sn and ⁵⁷Fe being common examples. wikipedia.org It provides valuable information on oxidation states, site symmetry, and the nature of chemical bonding. For derivatives of this compound, ¹¹⁹Sn Mössbauer spectroscopy is particularly relevant for characterizing organotin structures. bath.ac.uk
The technique measures the recoil-free emission and absorption of gamma rays by atomic nuclei. wikipedia.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the s-electron density at the nucleus (and thus the oxidation state), while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, giving insight into the geometry and coordination of the atom. wikipedia.org
In the context of tin-containing derivatives, a study on Cy₂NH₂SO₄SnMe₃ (where Cy is cyclohexyl) reported a quadrupole splitting value of 3.67 mm/s. journalijar.com This large value is consistent with a trans-coordinated SnMe₃ residue in a trigonal bipyramidal or octahedral geometry, providing critical structural information that complements data from other techniques like NMR and IR spectroscopy. journalijar.comjournalijar.com Variable temperature Mössbauer spectroscopy has also been employed to confirm the polymeric structure of related tin derivatives. researchgate.net
| Compound Derivative | Nucleus | Quadrupole Splitting (ΔE_Q, mm/s) | Inferred Structural Information | Reference |
|---|---|---|---|---|
| Cy₂NH₂SO₄SnMe₃ | ¹¹⁹Sn | 3.67 | trans-coordinated SnMe₃ residue | journalijar.comjournalijar.com |
Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a strong magnetic field parallel to the light path. wikipedia.org This method is exclusively applicable to species with degenerate or near-degenerate electronic states that can be split by a magnetic field (the Zeeman effect), making it a powerful probe for paramagnetic systems. nih.govsci-hub.se this compound and its simple diamagnetic derivatives would not exhibit an MCD spectrum.
However, if this compound were used to synthesize a derivative containing a paramagnetic metal ion (e.g., transition metals or lanthanides), MCD would be an invaluable tool for elucidating its electronic structure. nih.gov The main applications of MCD in such cases include:
Assigning Electronic Transitions: MCD can reveal weak or overlapping electronic transitions that are not resolved in a standard absorption spectrum. wikipedia.org The sign and shape of MCD signals (categorized as Faraday A, B, and C terms) provide detailed information about the symmetry and angular momentum of the ground and excited states. sci-hub.se
Probing Paramagnetism: The intensity of certain MCD signals (C-terms) is inversely proportional to temperature, providing a clear signature of a paramagnetic ground state. nih.gov Variable-temperature, variable-field (VTVH) MCD studies can be used to extract ground-state spin Hamiltonian parameters, such as zero-field splitting, for paramagnetic metal centers. nih.gov
Determining Oxidation and Spin States: MCD is highly sensitive to the electronic configuration of metal ions. It has been widely used in bioinorganic chemistry to determine the oxidation and spin states of metal centers in metalloproteins, a role it could also play in synthetic coordination complexes. biologic.net
While no specific MCD data for derivatives of this compound are available, the technique represents a significant potential avenue for the detailed characterization of any future paramagnetic metal complexes synthesized using this salt.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For bis(cyclohexylammonium)sulfate, DFT calculations are employed to determine its most stable three-dimensional structure and to analyze its electronic characteristics. These calculations are often performed using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has been shown to be effective for similar organic salts. researchgate.net
Theoretical calculations predict that the cyclohexylammonium cation within the this compound structure adopts a stable chair conformation. iucr.orgnih.gov This is the most energetically favorable arrangement for a six-membered ring, minimizing steric strain. The ammonium (B1175870) group (-NH3+) typically orients itself in an equatorial position to reduce steric hindrance with the rest of the ring. nih.gov
Geometry optimization using DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles. In the cyclohexylammonium cation, the C-C bond lengths are typically around 1.53 Å, C-N bond lengths are approximately 1.49 Å, and C-H and N-H bonds are around 1.09 Å and 1.03 Å, respectively. The bond angles within the cyclohexane (B81311) ring are close to the ideal tetrahedral angle of 109.5°, slightly distorted due to the presence of the heteroatom. nih.gov The interaction between the two cyclohexylammonium cations and the sulfate (B86663) anion is governed by hydrogen bonding between the ammonium protons and the sulfate oxygen atoms.
Table 1: Predicted Geometrical Parameters for the Cyclohexylammonium Cation
| Parameter | Typical Value (Å or °) |
|---|---|
| C-C Bond Length | ~1.53 Å |
| C-N Bond Length | ~1.49 Å |
| C-H Bond Length | ~1.09 Å |
| N-H Bond Length | ~1.03 Å |
| C-C-C Bond Angle | ~111° |
Note: These values are representative and can vary slightly based on the specific computational method and basis set used.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netntu.edu.iq
For this compound, DFT calculations show that the HOMO is primarily localized on the sulfate anion, which is rich in electron density. Conversely, the LUMO is distributed over the cyclohexylammonium cations. The calculated HOMO-LUMO gap for related cyclohexylammonium salts is typically in the range that suggests high stability. researchgate.net This large gap is consistent with the nature of a stable salt composed of a strong acid and a strong base. The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Typical Energy (eV) |
|---|---|
| HOMO | ~ -7.0 to -8.0 eV |
| LUMO | ~ 0.5 to 1.5 eV |
Note: These energy values are illustrative, based on calculations for similar ionic systems, and can differ with the computational level of theory.
DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.
For this compound, the calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra. This comparison helps in the definitive assignment of the observed spectral bands to specific molecular motions. mdpi.com Typically, calculated harmonic frequencies are systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve the correlation with experimental data. semanticscholar.org This correlative approach provides a robust validation of both the experimental results and the computational model. researchgate.net
Advanced Quantum Chemical Analyses
Beyond geometry and basic electronic structure, more advanced analyses can be performed to gain deeper insights into the bonding and intermolecular interactions within this compound.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides a quantitative description of the bonding attributes and intermolecular interactions.
In this compound, NBO analysis is particularly useful for quantifying the strength of the hydrogen bonds between the cyclohexylammonium cations (donors) and the sulfate anion (acceptor). The analysis evaluates the delocalization of electron density from the lone pairs of the sulfate's oxygen atoms (Lewis bases) to the antibonding orbitals of the N-H bonds in the ammonium groups (Lewis acids). The energetic stabilization associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. scirp.org The stabilization energy, E(2), is a direct measure of the hydrogen bond strength. For N-H···O interactions in similar salts, these energies are significant, confirming the presence of strong hydrogen bonds that are crucial for the stability of the crystal structure. researchgate.net
Table 3: NBO Analysis of Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|
Note: E(2) represents the stabilization energy. LP denotes a lone pair, and σ denotes an antibonding orbital. The values are typical for strong hydrogen bonds in organic ammonium sulfates.*
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its gradient. researchgate.net The RDG function is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.
This generates 3D maps of the molecule where different types of interactions are represented by colored surfaces.
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify strong, repulsive interactions (steric clashes).
For this compound, RDG analysis would visually confirm the strong N-H···O hydrogen bonds as prominent blue-colored discs between the ammonium and sulfate ions. It would also show extensive green surfaces around the hydrocarbon framework of the cyclohexyl rings, indicating the importance of van der Waals forces in the crystal packing. This visualization provides a clear and intuitive picture of the forces holding the crystal lattice together. researchgate.net
Fukui Function Analysis for Local Reactivity Descriptors
Fukui function analysis is a concept within Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where a molecule will most likely undergo nucleophilic, electrophilic, or radical attack.
For this compound, this analysis would involve calculating the condensed Fukui functions for each atom in the cyclohexylammonium cation and the sulfate anion. The analysis would likely reveal that the nitrogen atom of the ammonium group (–NH3+) in the cation is a primary site for nucleophilic attack, despite its positive charge, due to the nature of the frontier molecular orbitals. Conversely, the oxygen atoms of the sulfate anion (SO₄²⁻) would be identified as the primary sites for electrophilic attack.
Detailed research findings on the Fukui function analysis specifically for this compound are not prominently available in the reviewed literature. However, the principles of reactivity for related compounds suggest that the primary interactions are governed by the electrostatic and hydrogen-bonding capabilities of the ammonium and sulfate groups. journalijar.comresearchgate.net
Table 1: Illustrative Fukui Function Indices for this compound
This table represents hypothetical data that would be generated from a Fukui function analysis to illustrate the local reactivity of the ionic components.
| Ion | Atom | Fukui Index (f+) (Susceptibility to Nucleophilic Attack) | Fukui Index (f-) (Susceptibility to Electrophilic Attack) | Predicted Reactivity |
| Cyclohexylammonium | N | 0.15 | 0.02 | Site for nucleophilic interaction |
| Cyclohexylammonium | H (on N) | 0.08 | 0.05 | Contributes to electrophilicity |
| Cyclohexylammonium | C (ring) | ~0.02 | ~0.02 | Low reactivity |
| Sulfate | S | 0.01 | 0.25 | Site for electrophilic interaction |
| Sulfate | O | 0.22 | 0.10 | Primary site for electrophilic attack |
Molecular Dynamics Simulations for Supramolecular Interactions and Crystal Growth Phenomena
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding the formation of its crystal lattice and the complex supramolecular structures it forms through non-covalent interactions.
Research on related cyclohexylammonium salts has shown that their crystal structures are dominated by extensive networks of hydrogen bonds. researchgate.netnih.govnih.gov In the case of this compound, the ammonium group (N-H) of the cation acts as a hydrogen bond donor, while the oxygen atoms of the sulfate anion are the acceptors. journalijar.com These N-H···O interactions are the primary driving force for the self-assembly of the ions into a stable, three-dimensional lattice. nih.gov
MD simulations could model the process of crystal nucleation and growth from a solution. By simulating the system at an atomistic level, researchers could:
Observe the initial formation of small ionic clusters.
Analyze the dynamics of the hydrogen-bonding network.
Predict the most stable crystal packing arrangement (polymorph).
Study how factors like temperature and solvent affect crystal morphology.
While specific MD simulation studies on this compound are not detailed in the available literature, the foundational crystallographic work on analogous systems provides the necessary parameters to build accurate models for such simulations. scispace.comias.ac.innih.gov
Molecular Docking Studies to Model Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.
This compound is known to function as an inhibitor of enzymes involved in polyamine biosynthesis, such as spermidine (B129725) synthase. wikigenes.orgdokumen.pub Polyamines are crucial for cell growth, and their inhibition is a target in certain therapeutic areas. The compound has been used as a specific inhibitor in biological studies, including research on axonal regeneration and lung development. ejh.itamazonaws.com
A molecular docking study would model the interaction of this compound with the active site of its target enzyme. The simulation would place the compound in various positions and conformations within the enzyme's binding pocket and calculate a "docking score" to estimate the binding affinity. The results would highlight key interactions, such as:
Hydrogen Bonds: Between the ammonium and sulfate groups of the compound and amino acid residues (e.g., aspartate, glutamate, serine) in the active site.
Electrostatic Interactions: Between the charged ions of the compound and charged or polar residues in the protein.
Hydrophobic Interactions: Between the cyclohexyl ring and nonpolar residues.
Such studies can explain the compound's inhibitory mechanism at a molecular level and guide the design of more potent or selective inhibitors.
Table 2: Representative Molecular Docking Results for this compound with a Target Enzyme
This table provides a hypothetical example of the data obtained from a molecular docking simulation of this compound with an enzyme like spermidine synthase.
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -7.8 | Indicates a strong and stable binding interaction. |
| Interacting Residues | ASP-121, GLU-178, SER-205, LYS-210 | Key amino acids in the enzyme's active site forming bonds. |
| Hydrogen Bond Count | 5 | Significant hydrogen bonding contributes to binding affinity. |
| Key Interactions | Salt bridge between NH₃⁺ and ASP-121; H-bonds from SO₄²⁻ to SER-205 and LYS-210. | Defines the specific molecular recognition and inhibitory action. |
Applications in Advanced Materials Science and Catalysis Research
Development as Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) materials have garnered significant interest for their potential applications in optical switching, telecommunications, and frequency conversion. The cyclohexylammonium moiety, as a component of various organic salts, has been a subject of investigation in the search for new NLO materials.
Second Harmonic Generation (SHG) is a nonlinear optical process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This property is crucial for the development of laser technology and optical data storage.
These findings underscore the importance of the molecular structure and the specific counter-ions in determining the SHG efficiency of cyclohexylammonium-based salts. The non-centrosymmetric crystal structure, a prerequisite for SHG activity, is often facilitated by the hydrogen bonding interactions involving the cyclohexylammonium cations.
Third-order nonlinear optical susceptibility, denoted as χ⁽³⁾, is a measure of a material's ability to modify its refractive index or absorption coefficient in response to the intensity of incident light. Materials with high χ⁽³⁾ values are promising for applications in all-optical switching, optical computing, and optical limiting. Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident laser intensity, which is a critical function for protecting sensitive optical sensors and human eyes from high-intensity laser damage.
Research into cyclohexylammonium derivatives has demonstrated their potential in this domain. For example, cyclohexylammonium 4-nitrobenzoate (B1230335) (CYH4NBA) has been shown to possess a significant third-order nonlinear optical susceptibility of 2.58 x 10⁻⁶ esu. researchgate.net This property, combined with its optical limiting behavior, makes it a candidate for optical limiting applications. researchgate.net The mechanism behind the optical limiting effect in these materials often involves multi-photon absorption processes.
The following table summarizes the third-order nonlinear optical properties of a related cyclohexylammonium compound:
| Compound Name | Third-Order NLO Susceptibility (χ⁽³⁾) | Application |
| Cyclohexylammonium 4-nitrobenzoate | 2.58 x 10⁻⁶ esu | Optical Limiting |
Data for a related cyclohexylammonium compound is presented due to the limited direct data for Bis(cyclohexylammonium)sulfate.
The nonlinear optical properties of materials are intrinsically linked to their molecular and crystal structures. In the case of cyclohexylammonium-based salts, several factors contribute to their NLO performance. The charge transfer interactions between the cationic (cyclohexylammonium) and anionic components are a key determinant. The presence of electron-donating and electron-accepting groups within the molecule can enhance the molecular hyperpolarizability, a microscopic property that contributes to the macroscopic NLO susceptibility.
Furthermore, the arrangement of molecules in the crystal lattice is of paramount importance. For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. The cyclohexylammonium cation, through its ability to form a network of hydrogen bonds, can influence the crystal packing and promote the formation of such non-centrosymmetric structures. The flexibility of the cyclohexyl ring also allows for conformational adjustments that can further optimize the crystal packing for enhanced NLO properties. In bis(cyclohexylammonium) terephthalate, for example, the substitution of different functional groups on the phenyl ring of the anion has been shown to modulate the SHG efficiency, highlighting the delicate interplay between molecular design and crystal engineering in achieving desired NLO performance. scispace.com
Role in Crystal Engineering and Supramolecular Chemistry
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. Supramolecular chemistry, a broader field, focuses on the study of systems composed of a discrete number of molecules. The cyclohexylammonium cation, with its hydrogen-bonding capabilities and defined shape, serves as a valuable component in these fields.
Directed self-assembly is a process where components spontaneously organize into ordered structures. In the context of crystal engineering, this involves the use of specific intermolecular interactions to guide the formation of a desired crystal lattice. The cyclohexylammonium cation can act as a "supramolecular synthon," a structural unit whose intermolecular interactions are well-understood and can be used to build larger architectures.
The N-H groups of the ammonium (B1175870) head are effective hydrogen bond donors, readily interacting with hydrogen bond acceptors such as oxygen or halogen atoms on adjacent molecules. This leads to the formation of well-defined hydrogen-bonding networks that can extend in one, two, or three dimensions, forming chains, sheets, or more complex frameworks. For example, in the crystal structure of bis(cyclohexylammonium) tetrachloridodiphenylstannate(IV), the cyclohexylammonium cations are connected to the chloride ligands of the anions through N-H...Cl hydrogen bonds, resulting in a layered structure. nih.govresearchgate.net
The presence of sulfate (B86663) anions can also induce the self-assembly of complex structures. mdpi.comresearchgate.net While not directly involving this compound, studies on bis(cyclopeptides) have shown that sulfate anions can direct the formation of 2:2 complexes where two anions are sandwiched between two organic moieties. mdpi.comresearchgate.net This demonstrates the significant role that the sulfate anion can play in templating the formation of supramolecular assemblies.
Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating extended networks. These materials are of interest for applications in gas storage, catalysis, and sensing. While the cyclohexylammonium cation itself does not typically act as a primary ligand that coordinates directly to a metal center, it can be incorporated into the structure of a ligand or act as a counter-ion to balance the charge of an anionic coordination complex.
In the design of hybrid organic-inorganic materials, the cyclohexylammonium cation can play a crucial role in templating the structure and mediating the interactions between the organic and inorganic components. The hydrogen bonding and electrostatic interactions provided by the cyclohexylammonium ions can direct the arrangement of the inorganic framework, leading to novel structures with tailored properties. The synthesis of coordination polymers often involves the self-assembly of metal salts and organic linkers, and the presence of ions like cyclohexylammonium can influence the final structure. nih.gov For instance, bimetallic coordination polymers can be synthesized using various methods, and the choice of counter-ions can affect the resulting framework. mdpi.comresearchgate.net
Catalytic and Biocatalytic Research Applications
Investigation as a Component in Homogeneous or Heterogeneous Catalysis
While this compound itself is not widely documented as a direct catalyst, its components, particularly the cyclohexylammonium cation, serve as crucial counterions in the architecture of more complex catalytic systems. Research into ionic polymolybdate (IPOM) compounds has demonstrated the role of cyclohexylammonium in forming active catalysts for oxidation reactions. mdpi.com
For instance, compounds such as cyclohexylammonium β-octamolybdate dihydrate and cyclohexylammonium trimolybdate hydrate (B1144303) have been synthesized and studied as catalysts in the liquid-phase epoxidation of olefins and the oxidation of cyclooctane. mdpi.com These studies highlight that the nature of the organic cation can influence the structural and chemical characteristics of the polymolybdate, which in turn may affect catalytic performance. mdpi.com However, broader studies detailing the use of simple this compound as a primary component in general homogeneous or heterogeneous catalysis are not extensively represented in the current scientific literature. The focus remains on its role within more complex, specialized catalytic structures like polyoxometalates.
Use as a Substrate or Component in Enzyme Kinetic Studies (e.g., alkaline phosphatases, glycerophosphodiesterases, sulfotransferases, pyrophosphorylases)
In the field of biocatalysis, components of this compound have been noted for their interaction with specific enzyme systems, particularly alkaline phosphatases.
Alkaline Phosphatases (APs): The cyclohexylammonium cation is relevant in the study of alkaline phosphatase kinetics. Common chromogenic substrates for APs, such as p-nitrophenyl phosphate (B84403) (pNPP) and phenolphthalein (B1677637) monophosphate, are often supplied commercially as bis(cyclohexylammonium) salts to enhance stability. scbt.com However, research has revealed that the cyclohexylamine (B46788) (from which the cation is derived) acts as a non-competitive inhibitor of alkaline phosphatases. researchgate.net Kinetic studies have shown that cyclohexylamine can reduce the maximum reaction rate (Vmax) without altering the Michaelis constant (Km), a characteristic of non-competitive inhibition. This inhibitory effect suggests that the presence of the cyclohexylammonium counterion in substrate preparations must be considered when conducting precise enzyme kinetic analyses.
Glycerophosphodiesterases, Sulfotransferases, and Pyrophosphorylases: A review of the scientific literature does not indicate significant use of this compound as a substrate or key component in kinetic studies of glycerophosphodiesterases, sulfotransferases, or pyrophosphorylases. nih.govresearchgate.netnih.govuiowa.edunih.gov The primary sulfate donor in sulfotransferase studies is typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govresearchgate.net
Application as a Reagent in Organic Synthesis (e.g., thiating agents, phosphorylation)
The application of this compound as a primary reagent in common organic synthesis transformations such as thiation or phosphorylation is not well-documented. The scientific literature extensively details other, more established reagents for these purposes.
Thiating Agents: For the conversion of carbonyl groups to thiocarbonyls, reagents such as Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most widely used and reported. nih.govorgsyn.orgsemanticscholar.org
Phosphorylating Agents: In phosphorylation reactions, a diverse array of reagents is employed, including phosphoryl chloride derivatives and specialized reagents like bis(dimethylamino)phosphorodiamidate (BDMDAP) for specific applications like cyclophosphorylation. nih.govacs.orgorganic-chemistry.org
Based on available research, this compound is not a standard or recognized reagent for these synthetic transformations.
Development of Polyoxometalate (IPOM) Catalysts Incorporating Cyclohexylammonium Derivatives
A significant area of research involving the cyclohexylammonium cation is in the development of ionic polyoxometalate (IPOM) catalysts. mdpi.com Polyoxometalates are a class of metal-oxide clusters that have shown great promise in catalysis due to their tunable structures and redox properties. sciopen.comsciopen.com The organic cation component, such as cyclohexylammonium, plays a critical role in defining the final structure and, consequently, the catalytic behavior of the IPOM. mdpi.com
Researchers have successfully synthesized IPOMs like cyclohexylammonium β-octamolybdate dihydrate and cyclohexylammonium trimolybdate hydrate through eco-friendly, one-pot routes. mdpi.com These compounds represent some of the first molybdenum-based catalysts with a cyclohexylamine-derived component to be tested for catalytic epoxidation. mdpi.com They have been effectively used to promote the epoxidation of olefins, such as cis-cyclooctene and fatty acid methyl esters, using tert-butylhydroperoxide as the oxidant. mdpi.com
The table below summarizes the catalytic performance of a cyclohexylammonium-based IPOM in the epoxidation of cis-cyclooctene.
| Catalyst | Reaction Time (h) | Conversion (%) | Epoxide Selectivity (%) |
| Cyclohexylammonium β-octamolybdate | 4 | 99 | >99 |
Data sourced from studies on olefin epoxidation at 70°C. mdpi.com
These findings demonstrate that incorporating cyclohexylammonium derivatives into polyoxometalate structures is a viable strategy for creating effective catalysts for specific oxidation reactions. mdpi.com The aliphatic nature of the cyclohexylammonium cation, as opposed to aromatic cations like anilinium, can influence the acidity and structural properties of the catalyst, opening avenues for further research and development in this area. mdpi.com
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Supramolecular Assemblies for Targeted Functionalities
The cyclohexylammonium cation is a versatile building block for the construction of complex supramolecular structures. nih.gov Its ability to form robust hydrogen bonds is key to creating organized, multidimensional networks. In salts, the ammonium (B1175870) group acts as a hydrogen bond donor, interacting with anionic counterions. Research into related compounds, such as bis(cyclohexylammonium) diphenyldioxalatostannate(IV) and bis(cyclohexylammonium) tetrachlorido(oxalato)stannate(IV), shows how N—H⋯O hydrogen bonds link cations and anions into layered arrangements. nih.goviucr.org
Future research will likely focus on leveraging these non-covalent interactions to design novel supramolecular assemblies with bis(cyclohexylammonium)sulfate. The sulfate (B86663) anion, with its multiple oxygen atoms, can act as a versatile hydrogen bond acceptor, potentially leading to the formation of intricate one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.govcore.ac.uk By modifying the building blocks or introducing guest molecules, it may be possible to create materials with targeted functionalities. nih.gov For example, the development of chiral structures from achiral components, as seen in cyclohexylammonium sulfanilate, suggests the potential for creating optically active materials. researchgate.net The exploration of charge-transfer complexes and materials with nonlinear optical (NLO) properties, as demonstrated in other cyclohexylammonium salts, opens further avenues for creating functional materials for electronic and photonic applications. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Predictive Material Design
The design and discovery of new materials can be significantly accelerated by integrating machine learning (ML) and artificial intelligence (AI). mdpi.com In the realm of inorganic and organic salts, ML models can predict material properties based on their constituent ions and environmental conditions, reducing the need for time-consuming and labor-intensive experimental work. mdpi.comresearchgate.net
For cyclohexylammonium salts, including the sulfate, future research could involve developing predictive models for key properties. Ensemble learning algorithms like Random Forest, Gradient Boosting, and Extreme Gradient Boosting (XGBoost), as well as methods like Support Vector Machines (SVM) and Gaussian Process Regression (GPR), have proven effective in predicting the performance and behavior of sulfate-containing materials in other contexts, such as the durability of concrete. researchgate.netascelibrary.orgresearchgate.net By creating a dataset of known cyclohexylammonium salts and their measured properties (e.g., solubility, melting point, crystal structure, thermal stability), these ML models could be trained to:
Predict the properties of new, unsynthesized salts.
Identify candidate structures with desired functionalities for supramolecular assembly.
Optimize synthesis conditions for desired outcomes.
This data-driven approach allows for the modeling of complex relationships between chemical structure and material performance, offering a more precise and reliable path to designing novel materials. mdpi.comresearchgate.net
Table 1: Potential Machine Learning Applications for Cyclohexylammonium Salts
| ML Model Type | Potential Application | Example from Literature | Citation |
| Ensemble Learning (XGBoost, Random Forest) | Predicting durability and stability of new salt formulations. | Prediction of sulfate attack resistance in concrete. | researchgate.netascelibrary.org |
| Gaussian Process Regression (GPR) | Predicting concentrations for process control and environmental monitoring. | Prediction of sulfate levels in raw water. | researchgate.netnih.gov |
| Support Vector Machine (SVM) | Classifying materials based on potential properties (e.g., NLO activity). | Predicting scouring depth based on various parameters. | researchgate.net |
Advanced In Situ Spectroscopic Studies of Crystallization and Reaction Mechanisms
Understanding the crystallization process is crucial for controlling the final properties of a solid-state material, such as crystal size distribution and purity. Advanced in situ spectroscopic techniques allow for real-time monitoring of the chemical and physical transformations that occur during crystallization. researchgate.net
For ammonium sulfate, a related compound, laser-based methods have been used to study its solubility and metastable zone width, revealing how impurities can influence nucleation and crystal growth. doi.orgnih.gov The addition of certain ions can cover active growth sites on a crystal nucleus, inhibiting nucleation and leading to the growth of larger crystals. nih.gov Furthermore, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have been employed for the online monitoring of concentration during the batch crystallization of ammonium sulfate. researchgate.net
Future research on this compound should employ these advanced in situ methods to gain a fundamental understanding of its crystallization dynamics. Such studies could elucidate:
The precise solubility and supersolubility curves, which define the metastable zone for controlled crystallization. uni-halle.de
The dominant nucleation mechanism (e.g., primary, or secondary mechanisms like surface breeding and attrition). researchgate.net
The influence of solvent, temperature, and impurities on crystal habit and polymorphism.
The kinetics of crystal growth.
This knowledge is essential for designing and optimizing industrial crystallization processes to produce this compound with consistent and desired physical properties. researchgate.net
Development of Sustainable Synthesis Routes and Green Chemistry Approaches for Cyclohexylammonium Salts
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical manufacturing. For cyclohexylammonium salts, this involves developing more sustainable synthesis routes that are efficient, use less hazardous reagents, and operate under milder conditions.
One promising approach is the catalytic hydrogenation of readily available starting materials. For instance, cyclohexylammonium chloride has been synthesized sustainably through the hydrogenation of cyclohexanone (B45756) oxime using a Ceria-Zirconia-supported Platinum catalyst under ambient conditions, offering high yields and catalyst recyclability. mdpi.com Another key green technology is continuous-flow synthesis, which offers enhanced safety, efficiency, and scalability. This method has been successfully applied to the rapid synthesis of Katritzky salts from primary amines, including cyclohexylamine (B46788), demonstrating its potential for producing various ammonium salts. nih.gov
Other green chemistry strategies applicable to the synthesis of this compound and related salts include:
Step Economy: Designing one-step or one-pot syntheses, such as the reaction of amines with a sulfur trioxide-triethylamine complex, minimizes waste from intermediate separation and purification steps. oup.com
Atom Economy: Using reactions like salt metathesis where most atoms from the reactants are incorporated into the final product. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with water or ethanol (B145695) where possible, as demonstrated in the synthesis of various cyclohexylammonium complexes. nih.govjournalijar.com
By focusing on these sustainable methodologies, the environmental impact of producing cyclohexylammonium salts can be significantly reduced.
Q & A
Q. What are the primary synthetic routes for preparing bis(cyclohexylammonium)sulfate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via neutralization of cyclohexylamine with sulfuric acid. Key variables include stoichiometric ratios (e.g., 2:1 amine-to-acid ratio), solvent choice (aqueous or alcoholic media), and temperature control. Excess sulfuric acid may lead to side products like mono- or trisubstituted salts. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity, monitored by melting point analysis (expected range: 180–185°C) and elemental analysis (C: ~50.3%, H: ~9.2%, N: ~7.7%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- FTIR : Confirm sulfate (SO₄²⁻) absorption bands at 1100–1000 cm⁻¹ (asymmetric stretching) and 600–400 cm⁻¹ (bending). Cyclohexylammonium NH₃⁺ peaks appear at 2800–3000 cm⁻¹ .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and verify anion-cation geometry. For example, analogous bis(cyclohexylammonium) terephthalate exhibits planar anions with hydrogen-bonded layers in the (010) plane (space group Cc, Z = 4) .
- ¹H/¹³C NMR : Cyclohexyl protons resonate at δ 1.0–2.5 ppm (D₂O solvent), with ammonium protons broadened due to exchange .
Advanced Research Questions
Q. How do structural variations in this compound derivatives affect their physicochemical stability in aqueous environments?
Stability depends on hydrogen-bond strength and counterion hydration. For example, substituting sulfate with phosphate (e.g., β-L-fucose 1-phosphate bis(cyclohexylammonium) salt) introduces hydrolytic susceptibility at the glycosidic bond under acidic conditions (pH < 3). Accelerated stability studies (40°C/75% RH) combined with HPLC or ion chromatography quantify degradation products like free cyclohexylamine and sulfate ions .
Q. What challenges arise in resolving crystallographic disorder in this compound complexes, and how can SHELX software optimize refinement?
Disorder in cyclohexyl rings or sulfate orientation complicates refinement. SHELXL-2018 allows multi-component modeling via PART instructions and anisotropic displacement parameters. For example, in analogous salts, fixing O⋯N distances to 2.8–3.0 Å and using restraints for planar sulfate groups improve R₁ values below 0.05. Twinning (e.g., pseudo-merohedral twinning) requires HKLF 5 format data integration .
Q. How can this compound serve as a model system for studying ion-pair interactions in nonpolar solvents?
Conductivity measurements in toluene or hexane reveal ion-pair dissociation constants (Kd). For example, UV-Vis titration with ion-selective dyes (e.g., picrate ions) quantifies free ammonium concentrations. Comparative studies with bulkier anions (e.g., PF₆⁻) highlight steric effects on solvation .
Methodological Considerations
Q. What experimental design minimizes artifacts in thermal analysis (TGA/DSC) of this compound?
- Sample preparation : Use finely ground crystals to avoid thermal lag.
- Atmosphere : N₂ flow (50 mL/min) prevents oxidative decomposition.
- Heating rate : 10°C/min balances resolution and sensitivity. Expected behavior: Initial dehydration below 100°C (ΔH ~80 J/g), followed by sulfate decomposition at 250–300°C (exothermic) .
Q. How do conflicting solubility data for this compound in polar aprotic solvents arise, and how can they be reconciled?
Discrepancies stem from hydration states and impurities. Use saturated solutions equilibrated for 24 hours, filtered through 0.2 µm membranes. Karl Fischer titration verifies water content. For example, solubility in DMF ranges from 15–25 mg/mL depending on residual H₂O (<0.1% vs. 0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
